2,4-Dichloro-5-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzoic acid
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Overview
Description
2,4-Dichloro-5-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzoic acid is a complex organic compound with the molecular formula C14H12Cl2N2O4S. It is primarily used in proteomics research and has a molecular weight of 375.23 g/mol . This compound is known for its unique structure, which includes both chlorinated aromatic rings and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivativesThe sulfonamide group is introduced via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2,4-Dichloro-5-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzoic acid is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The chlorinated aromatic rings and pyridine moiety contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Lacks the sulfonamide and pyridine groups, making it less versatile.
5-Sulfamoyl-2-chlorobenzoic acid: Contains a sulfonamide group but lacks the pyridine moiety.
2-Pyridin-2-ylethylamine: Contains the pyridine moiety but lacks the chlorinated aromatic rings and sulfonamide group.
Uniqueness
2,4-Dichloro-5-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzoic acid is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H12Cl2N2O4S |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
2,4-dichloro-5-(2-pyridin-2-ylethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C14H12Cl2N2O4S/c15-11-8-12(16)13(7-10(11)14(19)20)23(21,22)18-6-4-9-3-1-2-5-17-9/h1-3,5,7-8,18H,4,6H2,(H,19,20) |
InChI Key |
VWLMPJFZEKUTJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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